molecular formula C6H6N2S B1219654 Thionicotinamide CAS No. 4621-66-3

Thionicotinamide

Cat. No.: B1219654
CAS No.: 4621-66-3
M. Wt: 138.19 g/mol
InChI Key: XQWBMZWDJAZPPX-UHFFFAOYSA-N
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Description

Thionicotinamide is a sulfur-containing analog of nicotinamide, characterized by the replacement of the oxygen atom in the amide group with a sulfur atom

Biochemical Analysis

Biochemical Properties

Thionicotinamide plays a significant role in biochemical reactions by interacting with NAD±dependent enzymes. These enzymes include dehydrogenases, reductases, and other oxidoreductases that are involved in energy production and conversion within cells. The sulfur modification in this compound affects its binding affinity and interaction with these enzymes, providing valuable information about the enzyme’s active site and its catalytic mechanism. For example, this compound has been used to study the interaction between NAD±dependent malic enzyme and its substrates, revealing important details about the enzyme’s protonation mechanism and rate-determining steps .

Cellular Effects

This compound influences various cellular processes by modulating the activity of NAD±dependent enzymes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit NAD+ kinase, an enzyme involved in the phosphorylation of NAD+ to NADP+, thereby affecting the cellular levels of NADP+ and NADPH. This inhibition can lead to alterations in redox balance, impacting cellular processes such as oxidative stress response and biosynthetic pathways . Additionally, this compound’s ability to cross the blood-brain barrier makes it a potential therapeutic agent for central nervous system cancers .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with NAD±dependent enzymes. The sulfur modification in this compound alters its binding interactions with these enzymes, leading to changes in enzyme activity. This compound can act as an inhibitor or activator of these enzymes, depending on the specific enzyme and its catalytic mechanism. For example, this compound has been shown to inhibit NAD+ kinase by binding to its active site and preventing the phosphorylation of NAD+. This inhibition affects the cellular levels of NADP+ and NADPH, leading to changes in redox balance and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in redox balance and gene expression. These effects can be observed in both in vitro and in vivo studies, providing valuable insights into the long-term impact of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate the activity of NAD±dependent enzymes without causing significant toxicity. At high doses, this compound can lead to adverse effects, including toxicity and disruption of cellular processes. Threshold effects have been observed in animal studies, where the impact of this compound on cellular function and metabolism becomes more pronounced at higher doses. These studies provide important information about the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in energy production and conversion. The sulfur modification in this compound affects its interaction with NAD±dependent enzymes, leading to changes in metabolic flux and metabolite levels. For example, this compound has been shown to inhibit NAD+ kinase, affecting the phosphorylation of NAD+ to NADP+ and altering the cellular levels of NADP+ and NADPH. These changes can impact various metabolic pathways, including those involved in redox balance and biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and enter different cellular compartments, where it interacts with NAD±dependent enzymes. This compound’s ability to cross the blood-brain barrier makes it a valuable tool for studying central nervous system processes and potential therapeutic applications. Additionally, this compound can interact with transporters and binding proteins that facilitate its distribution within cells and tissues, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, this compound can localize to the mitochondria, where it interacts with NAD±dependent enzymes involved in energy production. This localization can affect the activity and function of this compound, providing insights into its role in cellular processes and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thionicotinamide can be synthesized through the thiolation of nicotinamide. One common method involves the reaction of nicotinamide with phosphorus pentasulfide (P2S5) in an inert solvent such as toluene. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides.

Scientific Research Applications

Thionicotinamide has been extensively studied for its potential therapeutic applications. It acts as an inhibitor of nicotinamide adenine dinucleotide kinase (NADK), an enzyme involved in the phosphorylation of nicotinamide adenine dinucleotide (NAD+) to nicotinamide adenine dinucleotide phosphate (NADP+). This inhibition leads to a decrease in NADPH levels, which is crucial for the biosynthesis of nucleotides, proteins, and fatty acids in rapidly proliferating cancer cells .

In addition to its role in cancer research, this compound has been investigated for its potential to cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system cancers .

Mechanism of Action

Thionicotinamide exerts its effects primarily through the inhibition of nicotinamide adenine dinucleotide kinase (NADK). By inhibiting this enzyme, this compound reduces the levels of nicotinamide adenine dinucleotide phosphate (NADP+) and subsequently nicotinamide adenine dinucleotide phosphate hydrogen (NADPH). This reduction in NADPH levels impairs the biosynthetic capabilities of cancer cells and increases their susceptibility to oxidative stress .

Comparison with Similar Compounds

    Nicotinamide: The parent compound of thionicotinamide, differing by the presence of an oxygen atom instead of sulfur.

    Thioformamide: Another thioamide compound with similar structural features.

Uniqueness: this compound’s unique ability to inhibit nicotinamide adenine dinucleotide kinase (NADK) and its potential to cross the blood-brain barrier distinguish it from other similar compounds. These properties make it a valuable candidate for targeted cancer therapies, particularly for central nervous system cancers .

Properties

IUPAC Name

pyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2S/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWBMZWDJAZPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063536
Record name 3-Pyridinecarbothioamide
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Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4621-66-3
Record name Thionicotinamide
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Record name Thionicotinamide
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Record name Thionicotinamide
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Record name Thionicotinamide
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Record name THIONICOTINAMIDE
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Synthesis routes and methods

Procedure details

In a round bottom flask, N-(4-fluoro-phenyl)-N-pyridin-2-ylmethyl-6-chloro-nicotinamide intermediate X (1.078 g, 3.16 mmol) and anhydrous sodium hydrogen sulfide (0.354 g, 6.32 mmol) was suspended in anhydrous dimethylformamide (10 mL). The suspension was heated to reflux, and the reaction mixture turned a deep green color. After 1 h, the reaction mixture was diluted with ethyl acetate (50 mL) and washed with water (20 mL). The aqueous layer was back extracted with ethyl acetate (2×20 ml), and the organic layers combined and washed with saturated aqueous sodium chloride, dried over sodium sulfate, filtered and evaporated by rotary evaporation to yield 0.88 g (82%) of thionicotinamide intermediate XI as a dark yellow oil. TLC (EtOAc/hexanes, 2:1) Rf=0.1; ESI-MS m/z=339.9 [M+H]+.
Name
N-(4-fluoro-phenyl)-N-pyridin-2-ylmethyl-6-chloro-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium hydrogen sulfide
Quantity
0.354 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Thionicotinamide is a known inhibitor of NAD+ kinase (NADK) [, , ]. NADK is the sole cytosolic enzyme responsible for converting NAD+ to NADP+, which is then reduced to NADPH. By inhibiting NADK, this compound suppresses the cytosolic NADPH pool. [, , ].

  • Increased Oxidative Stress: Cancer cells often have elevated levels of reactive oxygen species (ROS). NADPH is crucial for maintaining the antioxidant systems that neutralize ROS. This compound's inhibition of NADPH production leads to increased oxidative stress, making cancer cells more susceptible to damage. [, , ]
  • Synergy with Chemotherapy: Many chemotherapeutic drugs also induce ROS production. When combined with these drugs, this compound enhances ROS-mediated stress, leading to synergistic cell death. [, , ]
  • Inhibition of Proliferation: NADPH is essential for nucleotide, protein, and fatty acid synthesis, processes vital for cell proliferation. By limiting NADPH availability, this compound inhibits the growth and proliferation of cancer cells. [, , ]

ANone:

  • Molecular Formula: C6H6N2S [, ]
  • Molecular Weight: 138.21 g/mol [, ]
  • Spectroscopic Data:
    • UV-Vis Absorption: Maximum absorption (λmax) at 340 nm (for the reduced form) and 400 nm (for the this compound analogues of NAD+ and NADP+) [, , , ]
    • Fluorescence: Emission maximum at 510 nm when excited around 398 nm, with a low quantum yield. []
    • NMR: The pH dependence of the 13C NMR spectra of this compound adenine dinucleotide has been studied, revealing sensitivity of chemical shifts in both adenyl and pyridyl rings to pH changes. []

ANone: This question requires further investigation as the provided research does not directly address this compound's material compatibility or stability under various conditions beyond its use in biological systems.

A: this compound itself is not primarily studied for its catalytic properties. Its main application in research stems from its ability to act as an NAD(P)+ analogue and its inhibitory effect on NADK. [, , , , , , ]

  • Oxidation: The sulfur atom in this compound is susceptible to oxidation, leading to the formation of this compound S-oxide. This oxidation is a key metabolic pathway for the compound. [, , ]
  • Condensation Reactions: this compound undergoes condensation reactions with dimethyl sulfoxide in the presence of acid and halide ions to form 1,2,4-thiadiazole derivatives. The reaction rate is influenced by factors like the halide ion present (bromide accelerates the reaction more than chloride) and the electronic nature of substituents on the thioamide group. [, ]

ANone: The provided research excerpts do not offer specific details regarding the use of computational chemistry or QSAR modeling with this compound. Further research is needed to explore this aspect.

ANone: Research on this compound analogues, particularly in the context of NAD(P)+, offers insights into its SAR:

  • Sulfur Atom: The sulfur atom in the thioamide group is crucial for its inhibitory activity on NADK. Replacing it with oxygen (as in nicotinamide) significantly reduces or abolishes this activity. [, , ]
  • 3'-Carbothioamide Substitution: Studies comparing this compound adenine dinucleotide (thioNADPH) with NADPH reveal that the 3'-carbothioamide substituent in thioNADPH hinders its activity with dihydrofolate reductase. The twisted conformation of the thioamide group, caused by steric hindrance, disrupts interactions with the enzyme and substrate binding. []

ANone: While the provided research does not extensively cover this compound's stability or specific formulation strategies, some insights can be drawn:

  • Stability: this compound can undergo oxidation, particularly at the sulfur atom, which is a major metabolic pathway. [, , ] This suggests the need for appropriate storage conditions and potential formulation strategies to mitigate oxidation and ensure stability.

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